molecular formula C9H14O2 B14187276 3-Propylhex-5-ynoic acid CAS No. 914111-25-4

3-Propylhex-5-ynoic acid

Katalognummer: B14187276
CAS-Nummer: 914111-25-4
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: DLCLCSFEAVQDFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propylhex-5-ynoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of a propyl group attached to a hexynoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylhex-5-ynoic acid typically involves the alkylation of hex-5-ynoic acid with a propyl group. This can be achieved through various organic synthesis techniques, including:

    Grignard Reaction: The reaction of hex-5-ynoic acid with a propyl magnesium bromide reagent under controlled conditions.

    Friedel-Crafts Alkylation: Utilizing a propyl halide in the presence of a Lewis acid catalyst to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification methods such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Propylhex-5-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).

    Substitution: Sodium amide (NaNH2) in liquid ammonia.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted alkynes.

Wissenschaftliche Forschungsanwendungen

3-Propylhex-5-ynoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Propylhex-5-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

    Hex-5-ynoic acid: Shares a similar backbone but lacks the propyl group.

    3-Propylpent-4-ynoic acid: Similar structure with a shorter carbon chain.

    3-Propylhept-6-ynoic acid: Similar structure with a longer carbon chain.

Uniqueness: 3-Propylhex-5-ynoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its propyl group and alkyne functionality make it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

914111-25-4

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

3-propylhex-5-ynoic acid

InChI

InChI=1S/C9H14O2/c1-3-5-8(6-4-2)7-9(10)11/h1,8H,4-7H2,2H3,(H,10,11)

InChI-Schlüssel

DLCLCSFEAVQDFL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CC#C)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.